Jak3-IN-1

Description

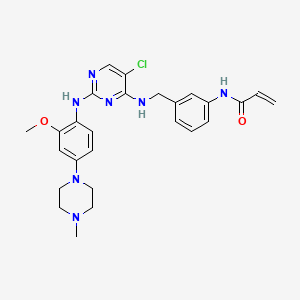

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXCBYVBIJACEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Jak3-IN-1 in the Modulation of the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus Kinase 3 (JAK3), and its interaction with the crucial JAK-STAT signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the biochemical and cellular characterization of selective JAK3 inhibitors.

Introduction to the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, thereby regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The pathway is initiated by the binding of a ligand to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is predominantly restricted to hematopoietic cells, playing a pivotal role in lymphocyte development and function. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its selective inhibition is anticipated to have a more focused immunomodulatory effect with fewer off-target side effects.

This compound: A Selective JAK3 Inhibitor

This compound is a potent and selective, orally active inhibitor of JAK3. Its mechanism of action involves binding to the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation of its downstream targets. The selectivity of this compound for JAK3 over other JAK family members is a key attribute that minimizes off-target effects.

Quantitative Data for this compound and Other Selective JAK3 Inhibitors

The inhibitory activity of this compound and other notable selective JAK3 inhibitors is summarized in the tables below. This data, derived from various biochemical and cellular assays, highlights the potency and selectivity of these compounds.

| Compound | Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |

| This compound | Enzymatic | 896 | 1050 | 4.8 | >180-fold | >218-fold | [1] |

| Selective JAK3 inhibitor 1 | Enzymatic (Ki) | 320 | 740 | 0.07 | 4571-fold | 10571-fold | [2] |

| Selective JAK3 inhibitor 1 | Enzymatic (IC50) | - | - | 0.15 | 4300-fold (vs JAK1) | - | [2] |

| JAK3 covalent inhibitor-1 | Enzymatic (IC50) | - | - | 11 | 246-fold (vs other JAKs) | - | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of JAK3 inhibitors like this compound.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against JAK3, JAK1, and JAK2 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[5]

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase Reaction Setup:

-

Add 2.5 µL of the test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for each respective enzyme.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[5]

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[5]

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[5]

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Assay: STAT Phosphorylation Assay by Flow Cytometry

This assay measures the ability of a JAK3 inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Objective: To assess the functional inhibition of the JAK3-mediated signaling pathway by this compound in cells.

Materials:

-

A suitable cell line expressing the target receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line like TF-1 or HEL cells).

-

Cytokine for stimulation (e.g., IL-2, IL-4, or IL-15 for JAK3-dependent signaling).

-

This compound (or other test compounds).

-

Cell culture medium.

-

Fixation buffer (e.g., Cytofix/Cytoperm buffer).

-

Permeabilization buffer (e.g., Perm/Wash buffer).

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5, anti-pSTAT6).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture the cells under appropriate conditions. Prior to the experiment, cells may be starved of serum or growth factors to reduce basal signaling.

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

-

Cytokine Stimulation:

-

Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific time (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding fixation buffer.

-

Wash the cells and then permeabilize them by adding permeabilization buffer. This allows the antibody to access intracellular phosphorylated proteins.

-

-

Staining:

-

Incubate the permeabilized cells with the fluorescently labeled anti-phospho-STAT antibody.

-

-

Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the stained cells.

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

-

Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Visualizations

JAK-STAT Signaling Pathway and Inhibition by this compound

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for the preclinical evaluation of a JAK3 inhibitor.

Conclusion

This compound represents a valuable tool for researchers studying the intricacies of the JAK-STAT pathway and its role in immune regulation. Its high potency and selectivity for JAK3 make it a promising lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other selective JAK3 inhibitors, facilitating further advancements in this critical area of drug discovery.

References

Investigating Immune Modulation with Jak3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3 (Jak3). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the critical signaling pathways involved in its immunomodulatory effects.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] While most JAKs are ubiquitously expressed, Jak3 expression is predominantly restricted to hematopoietic cells, making it a highly attractive target for immunomodulatory therapies with the potential for reduced off-target effects.[3][4]

Jak3 is critically involved in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] This signaling is essential for the development, proliferation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[7][8] Dysregulation of the Jak3 signaling pathway is implicated in various autoimmune diseases and lymphoproliferative disorders.[3][6]

This compound is a potent and selective small molecule inhibitor of Jak3. By targeting the ATP-binding site of Jak3, it effectively blocks the downstream signaling cascade, leading to the modulation of immune cell activity. This guide will explore the biochemical and cellular effects of this compound, providing researchers with the necessary information to utilize this compound in their investigations of immune system function and pathology.

Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against Jak family kinases and other off-target kinases, as well as its effect on cell proliferation.

| Target | IC50 (nM) | Assay Format |

| Jak3 | 4.8 | Z'-lyte |

| Jak1 | 896 | Z'-lyte |

| Jak2 | 1050 | Z'-lyte |

| Tyk2 | >10,000 | Z'-lyte |

Table 1: this compound Kinase Selectivity. This table showcases the high selectivity of this compound for Jak3 over other members of the Janus kinase family.

| Target | IC50 (nM) |

| FLT3 | 13 |

| TTK | 49 |

| BLK | 157 |

| TXK | 36 |

| BTK | 794 |

| ITK | 1070 |

| EGFR (WT) | 409 |

Table 2: Off-Target Kinase Inhibition Profile of this compound. This table details the inhibitory activity of this compound against a panel of other kinases, indicating potential off-target effects.

| Cell Line | Condition | IC50 (nM) |

| Ba/F3 | Jak3-dependent proliferation | 69 |

| Ba/F3 | Other Jak-dependent proliferation | >3000 |

Table 3: Cellular Activity of this compound. This table demonstrates the potent and selective inhibition of Jak3-dependent cell proliferation by this compound.

Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[8][9] this compound disrupts this cascade at the level of Jak3 activation.

Figure 1: Jak3/STAT Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the key steps in the Jak3/STAT signaling cascade, from cytokine binding to gene transcription, and highlights the inhibitory action of this compound on Jak3 activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Z'-lyte™ Kinase Assay for IC50 Determination

This biochemical assay is used to determine the potency of this compound against purified Jak3 kinase.

Materials:

-

Recombinant human Jak3 enzyme

-

Z'-lyte™ Tyr 6 Peptide substrate

-

ATP

-

Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[10]

-

This compound (serially diluted)

-

Z'-lyte™ Development Reagent

-

Z'-lyte™ Stop Reagent

-

384-well plate

-

Plate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

-

Prepare a 2X solution of the Jak3 enzyme and the Tyr 6 peptide substrate in kinase buffer.

-

Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the 2X enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of the Z'-lyte™ Development Reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of the Z'-lyte™ Stop Reagent.

-

Read the plate on a fluorescence plate reader, measuring the emission ratio to determine the extent of peptide phosphorylation.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Figure 2: Workflow for Z'-lyte™ Kinase Assay. This diagram outlines the sequential steps involved in determining the IC50 value of this compound using the Z'-lyte™ assay.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on Jak3 signaling for their growth and survival.

Materials:

-

Ba/F3 cells engineered to be dependent on a specific Jak3-mediated signaling pathway for proliferation.

-

Ba/F3 parental cells (as a control).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

This compound (serially diluted).

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Seed the Jak3-dependent Ba/F3 cells and parental Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition of cell proliferation against the log concentration of this compound.

Western Blot Analysis of STAT Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation of STAT proteins downstream of Jak3 activation.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells or a relevant cell line).

-

Appropriate cytokine to stimulate the Jak3 pathway (e.g., IL-2 or IL-4).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT (e.g., p-STAT6), anti-total-STAT, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Culture the cells and starve them of serum for a few hours if necessary.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT6) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT and the loading control to ensure equal protein loading.

Figure 3: Western Blot Workflow for STAT Phosphorylation. This flowchart details the procedure for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cells.

Conclusion

This compound is a valuable research tool for investigating the role of the Jak3 signaling pathway in immune function. Its high potency and selectivity for Jak3 allow for targeted modulation of γc cytokine signaling, providing a means to dissect the complex cellular and molecular mechanisms underlying immune responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of autoimmune diseases, inflammatory disorders, and other immunological conditions.

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

Jak3-IN-1: A Technical Guide to a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3 (JAK3). This document consolidates key data on its inhibitory activity, selectivity, and pharmacokinetic profile. Detailed experimental methodologies for the characterization of this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction to JAK3 and its Role in Immune Signaling

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which plays a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation.[3][4]

JAK3's expression is primarily restricted to hematopoietic cells, particularly T cells and Natural Killer (NK) cells.[5][6] It is uniquely associated with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][7] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as a selective inhibitor would be expected to have fewer off-target effects compared to pan-JAK inhibitors.[5][7] Mutations that lead to a loss of JAK3 function cause severe combined immunodeficiency (SCID), while activating mutations can lead to leukemia, highlighting its critical role in immune cell development and function.[3][5]

This compound: A Selective Inhibitor

This compound is a potent and selective, orally active inhibitor of JAK3. Its selectivity for JAK3 over other JAK family members and other kinases makes it a valuable tool for studying JAK3-specific biological functions and as a lead compound for the development of new immunomodulatory therapies.

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) | Ki (nM) | Selectivity over JAK3 (IC50-fold) |

| JAK3 | 4.8 | 0.07 | 1 |

| JAK1 | 896 | 320 | >180 |

| JAK2 | 1050 | 740 | >218 |

| TYK2 | >10000 | - | >2083 |

Table 2: Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (nM) |

| FLT3 | 13 |

| TTK | 49 |

| BLK | 157 |

| TXK | 36 |

| BTK | 794 |

| ITK | 1070 |

| EGFR (WT) | 409 |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| JAK3-dependent Ba/F3 cells | Proliferation | 69 |

| Other JAK-dependent Ba/F3 cells | Proliferation | >3000 |

Table 4: Pharmacokinetic Properties of this compound (Compound 9)

| Parameter | Value | Dosing |

| T1/2 (half-life) | 1.4 h | 10 mg/kg oral |

| AUC (Area Under the Curve) | 795 ng*hr/mL | 10 mg/kg oral |

| Oral Bioavailability | 66% | 10 mg/kg oral |

Signaling Pathways and Experimental Workflows

Visual representations of the JAK3 signaling pathway and common experimental workflows for inhibitor characterization are provided below.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of JAK3 inhibitors like this compound. These protocols are based on standard industry practices for the assay types mentioned in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Format)

This assay quantifies the amount of phosphorylated peptide substrate produced by the kinase, which is inversely proportional to the inhibitor's activity.

Materials:

-

Purified recombinant human JAK3 enzyme

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide (specific peptide to be optimized for JAK3)

-

ATP

-

This compound

-

Assay plates (e.g., 384-well)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase buffer.

-

Prepare a 2X peptide/ATP mixture in kinase buffer. The ATP concentration should ideally be at the Km for JAK3.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute to 4X the final concentration in kinase buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X this compound dilution or vehicle control to the assay wells.

-

Add 2.5 µL of the 2X kinase solution to all wells.

-

Initiate the reaction by adding 5 µL of the 2X peptide/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add 5 µL of the Development Reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of the Stop Reagent.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for coumarin and fluorescein.

-

Calculate the emission ratio and then the percent phosphorylation.

-

Determine the percent inhibition for each concentration of this compound and plot the data to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Format)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by an inhibitor.

Materials:

-

Purified, tagged (e.g., His-tagged) recombinant human JAK3 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

LanthaScreen™ Kinase Tracer (appropriate for JAK3)

-

This compound

-

Assay plates (e.g., 384-well)

-

TR-FRET-capable plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3X solution of this compound serial dilutions in kinase buffer.

-

Prepare a 3X mixture of the JAK3 enzyme and the Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3X solution of the Kinase Tracer in kinase buffer.

-

-

Assay Assembly:

-

Add 5 µL of the 3X this compound solution or vehicle control to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio.

-

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

-

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of an inhibitor to suppress the proliferation of cells that are dependent on JAK3 activity for their growth and survival.

Materials:

-

Ba/F3 cells engineered to express a constitutively active form of JAK3 (e.g., TEL-JAK3 fusion protein).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS) without IL-3.

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Opaque-walled multi-well plates suitable for luminescence readings.

Procedure:

-

Cell Plating:

-

Harvest and count the Ba/F3-TEL-JAK3 cells.

-

Resuspend the cells in IL-3-free medium and plate them in the multi-well plates at a predetermined optimal density.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in IL-3-free medium.

-

Add the inhibitor dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe an effect on proliferation (e.g., 48-72 hours).

-

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Plot the percentage of viable cells against the inhibitor concentration to calculate the IC50 value.

-

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor following oral administration.

Materials:

-

This compound formulated for oral gavage.

-

Appropriate strain of laboratory mice (e.g., BALB/c).

-

Oral gavage needles.

-

Blood collection supplies (e.g., heparinized capillaries).

-

Analytical equipment for quantifying the inhibitor in plasma (e.g., LC-MS/MS).

Procedure:

-

Dosing:

-

Fast the mice overnight with free access to water.

-

Administer a single oral dose of the this compound formulation via gavage at a specified dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples from a cohort of mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., by protein precipitation).

-

Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

-

If an intravenous dose group is also included, the oral bioavailability (F%) can be calculated.

-

Conclusion

This compound is a highly selective and potent inhibitor of JAK3 with favorable oral pharmacokinetic properties demonstrated in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules in the context of autoimmune and other inflammatory diseases. The high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of JAK3 in cellular signaling and pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. JAK3/STAT6 Stimulates Bone Marrow–Derived Fibroblast Activation in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Jak3-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Jak3-IN-1, a potent and selective covalent inhibitor of Janus Kinase 3 (Jak3). This document details its mechanism of action, kinase selectivity, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Concepts: Jak3 and the Jak-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors. The Jak family consists of four members: Jak1, Jak2, Jak3, and Tyk2. These kinases play a pivotal role in the Jak-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is central to immunity, inflammation, and hematopoiesis.

The expression of Jak3 is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies. Jak3 associates with the common gamma chain (γc) of cytokine receptors, which is a shared component of the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, Jak3 and Jak1 are brought into proximity, leading to their autophosphorylation and subsequent phosphorylation of the cytokine receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in lymphocyte development, proliferation, and function.

Mechanism of Action of this compound

This compound, also referred to as compound 9 in its discovery publication, is a 2,4-substituted pyrimidine-based irreversible inhibitor that selectively targets Jak3. Its mechanism of action relies on the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding site of Jak3. This cysteine is not present in other Jak family members, which provides the basis for the inhibitor's selectivity. By covalently modifying Cys909, this compound permanently blocks the ATP-binding pocket, thereby preventing the kinase from carrying out its phosphotransferase activity and halting the downstream signaling cascade.

Jak3 Signaling Pathway and Inhibition by this compound

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profile.

Table 1: Biochemical IC50 Values of this compound

| Kinase | IC50 (nM) | Assay Format |

| Jak3 | 4.8 | Z'-lyte |

| Jak1 | 896 | Z'-lyte |

| Jak2 | 1050 | Z'-lyte |

| Tyk2 | >10000 | Z'-lyte |

Data sourced from Tan et al., 2015.[1]

Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells

| Cell Line | IC50 (nM) |

| TEL-Jak3 | 69 |

| TEL-Jak1 | >3000 |

| TEL-Jak2 | >3000 |

Data sourced from Tan et al., 2015.[1]

Table 3: Selectivity Profile of this compound Against Other Kinases

| Kinase | IC50 (nM) |

| FLT3 | 13 |

| TXK | 36 |

| TTK | 49 |

| BLK | 157 |

| EGFR | 409 |

| BTK | 794 |

| ITK | 1070 |

Data sourced from Tan et al., 2015.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Assays

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in 1X kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

-

Prepare a 2X peptide substrate/4X ATP solution in 1X kinase buffer. The ATP concentration should be at the apparent Km for each kinase.

-

Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:25 dilution into 1X kinase buffer to create a 4X inhibitor solution.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X kinase solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2X peptide substrate/4X ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

Development Reaction:

-

Add 5 µL of Development Reagent to each well.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

-

Calculate the emission ratio (445/520) and then the percent phosphorylation.

-

Plot percent phosphorylation against inhibitor concentration to determine the IC50 value.

-

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a 3X kinase/Eu-labeled anti-tag antibody solution in 1X Kinase Buffer A.

-

Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.

-

Prepare a serial dilution of this compound in 100% DMSO, followed by dilution in 1X Kinase Buffer A to create a 3X inhibitor solution.

-

-

Binding Reaction:

-

Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation and Data Acquisition:

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.

-

Calculate the emission ratio (665/615) and plot against inhibitor concentration to determine the IC50 value.

-

Cellular Assays

This assay measures the ability of a compound to inhibit the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on a constitutively active kinase for survival and growth.

Protocol:

-

Cell Culture:

-

Culture Ba/F3 cells stably expressing TEL-Jak fusion proteins (TEL-Jak1, TEL-Jak2, or TEL-Jak3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine, without IL-3.

-

-

Assay Procedure:

-

Seed the cells at a density of 5,000 cells per well in a 96-well plate.

-

Add serial dilutions of this compound to the wells. The final DMSO concentration should be maintained at 0.1%.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to DMSO-treated controls and plot cell viability against inhibitor concentration to determine the IC50 value.

-

This assay is used to determine the effect of this compound on the phosphorylation of STAT5, a direct downstream substrate of Jak3.

Protocol:

-

Cell Treatment and Lysis:

-

Treat Ba/F3-TEL-Jak3 cells with various concentrations of this compound for 3 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Experimental Workflow Diagram

Summary and Conclusion

This compound is a potent and highly selective covalent inhibitor of Jak3. Its unique mechanism of targeting a non-conserved cysteine residue in the ATP-binding site of Jak3 confers significant selectivity over other Jak family members and a broader panel of kinases. In cellular models, this compound effectively inhibits Jak3-dependent signaling and cell proliferation. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to study Jak3 biology and evaluate the effects of Jak3 inhibition. The data and methodologies presented here underscore the potential of this compound as a valuable chemical probe for investigating the physiological and pathological roles of Jak3.

References

The Role and Application of Selective Jak3 Inhibitors in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. This family consists of four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and type 1 diabetes.[1][2] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.

Among the JAK family members, JAK3 is of particular interest as a therapeutic target. Its expression is predominantly restricted to hematopoietic cells, and it is essential for signaling by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] These cytokines are integral to the activation, proliferation, and function of lymphocytes.[4] The restricted expression pattern of JAK3 suggests that its selective inhibition could offer a potent immunomodulatory effect with a more favorable safety profile compared to broader-spectrum JAK inhibitors, which can be associated with side effects related to the inhibition of other JAK isoforms.[4][5]

This technical guide provides an in-depth overview of the use of selective JAK3 inhibitors, exemplified by compounds such as Jak3-IN-1 and other highly selective molecules, in the study of autoimmune disease models. It covers their mechanism of action, presents key quantitative data, details experimental protocols for their evaluation, and provides visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of the receptor chains, bringing the associated JAKs into close proximity. This proximity allows the JAKs to phosphorylate each other, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in immune responses.[6][7][8]

Selective JAK3 inhibitors function by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation and activation of the kinase. This blockade of JAK3 activity specifically disrupts the signaling of γc-containing cytokine receptors, leading to the suppression of lymphocyte activation and proliferation. Some inhibitors, particularly irreversible ones, form a covalent bond with a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, which contributes to their high potency and selectivity.[3][9]

Below is a diagram illustrating the JAK3-mediated signaling pathway and the point of intervention for a selective JAK3 inhibitor.

Quantitative Data on Selective JAK3 Inhibitors

The development of potent and highly selective JAK3 inhibitors has been a key focus of research. The following tables summarize key quantitative data for several representative selective JAK3 inhibitors, highlighting their potency and selectivity.

Table 1: In Vitro Potency and Selectivity of Representative JAK3 Inhibitors

| Compound Name/Identifier | Target | IC50 / Ki (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Reference |

| Selective JAK3 inhibitor 1 | JAK3 | 0.15 (IC50) | 4300 | - | [5][10] |

| JAK1 | - | - | - | ||

| JAK2 | - | - | - | ||

| RB1 | JAK3 | 40 (IC50) | >125 | >125 | [9] |

| JAK1 | >5000 | - | - | ||

| JAK2 | >5000 | - | - | ||

| Z583 | JAK3 | 0.1 (IC50) | 4500 | >4500 | [4] |

| JAK1 | >450 | - | - | ||

| JAK2 | >450 | - | - | ||

| Peficitinib (ASP015K) | JAK3 | 0.7 (IC50) | 5.6 | - | [11] |

| JAK1 | 3.9 | - | - | ||

| CP-690,550 (Tofacitinib) | JAK3 | - | ~15 (cellular) | - | [12] |

| JAK1 | - | - | - | ||

| JAK2 | - | - | - |

Note: Selectivity is often determined as the ratio of IC50 or Ki values (IC50 of off-target / IC50 of target).

Table 2: Efficacy of Selective JAK3 Inhibitors in Preclinical Autoimmune Disease Models

| Compound Name/Identifier | Animal Model | Disease | Dosing Regimen | Key Efficacy Readouts | Reference |

| CP-690,550 (Tofacitinib) | Rat Adjuvant-Induced Arthritis (AA) | Rheumatoid Arthritis | 1.5-15 mg/kg/day via osmotic pump | >90% reduction in paw swelling at highest dose; ED50 ~1.5 mg/kg/day | [13] |

| CP-690,550 (Tofacitinib) | Murine Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 1.5-15 mg/kg/day via osmotic pump | Dose-dependent decrease in clinical scores; ED50 ~1.5 mg/kg/day | [13] |

| RB1 | Murine Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Not specified | Significantly improved joint pathology | [9] |

| Selective JAK3 inhibitor 1 | Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Therapeutic dosing | Partial reversal of inflammation and bone loss | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of studies involving selective JAK3 inhibitors. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Model: Rat Collagen-Induced Arthritis (CIA)

The CIA model in rats is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[14]

Protocol:

-

Animals: Use susceptible rat strains such as Lewis or Dark Agouti rats, typically 7-8 weeks of age.[14]

-

Induction of Arthritis:

-

Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, administer a primary immunization via intradermal injection at the base of the tail.

-

On day 7, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment with JAK3 Inhibitor:

-

Initiate treatment either prophylactically (starting at the time of primary immunization) or therapeutically (after the onset of clinical signs of arthritis).

-

The JAK3 inhibitor can be administered via various routes, including oral gavage, intraperitoneal injection, or continuous infusion using osmotic mini-pumps.[11][13] Dosing will be dependent on the specific compound's pharmacokinetic properties.

-

-

Assessment of Arthritis:

-

Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

-

Measure paw volume using a plethysmometer.[13]

-

At the end of the study, collect blood for serum analysis of anti-collagen antibodies and inflammatory markers.[14]

-

Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.[13]

-

In Vivo Model: Adoptive Transfer of Diabetes in NOD Mice

This model is used to study the role of specific immune cell populations in the pathogenesis of type 1 diabetes and to evaluate the efficacy of immunomodulatory therapies.[15]

Protocol:

-

Animals: Use immunodeficient Non-obese Diabetic (NOD)-scid mice as recipients and diabetic or pre-diabetic NOD mice as donors of pathogenic T-cells.[16][17]

-

Isolation of Splenocytes:

-

Euthanize diabetic NOD mice and aseptically remove the spleen.

-

Prepare a single-cell suspension of splenocytes.

-

-

Adoptive Transfer:

-

Inject a defined number of splenocytes (e.g., 10 million) intravenously into NOD-scid recipient mice.[16]

-

-

Treatment with JAK3 Inhibitor:

-

Treatment of recipient mice with the JAK3 inhibitor can be initiated before, during, or after the adoptive transfer.

-

-

Monitoring of Diabetes:

In Vitro Cellular Assay for JAK3 Selectivity

Cell-based assays are essential for confirming the selectivity of JAK3 inhibitors in a more physiologically relevant context than biochemical assays.

Protocol:

-

Cell Lines: Utilize cell lines that are dependent on specific JAK pathways for proliferation or signaling. For example, 32D/IL-2Rβ cells can be stimulated with IL-2 to activate the JAK3/STAT5 pathway or with IL-3 to activate the JAK2/STAT5 pathway.[18]

-

Inhibitor Treatment: Pre-incubate the cells with a range of concentrations of the selective JAK3 inhibitor.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK3 activity, GM-CSF for JAK2 activity, or IL-6 for JAK1/2/TYK2 activity).[9]

-

Readout:

-

Assess the phosphorylation status of downstream STAT proteins (e.g., pSTAT5 or pSTAT3) using techniques such as Western blotting, flow cytometry, or ELISA.[9][11]

-

Alternatively, use a reporter gene assay where a STAT-responsive promoter drives the expression of a reporter protein like luciferase.[18]

-

-

Data Analysis: Determine the IC50 values for the inhibition of each cytokine-stimulated pathway to calculate the cellular selectivity of the compound.

Conclusion

Selective JAK3 inhibitors represent a promising therapeutic strategy for a range of autoimmune diseases. Their targeted mechanism of action, focused on disrupting the signaling of key cytokines involved in lymphocyte function, offers the potential for potent immunomodulation with an improved safety profile. The preclinical models and experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds. The continued development and characterization of highly selective JAK3 inhibitors will undoubtedly advance our understanding of autoimmune disease pathogenesis and pave the way for novel therapeutic interventions.

References

- 1. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validate User [ashpublications.org]

- 13. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chondrex.com [chondrex.com]

- 15. Adoptive Transfer of Autoimmune Diabetes Using Immunodeficient Nonobese Diabetic (NOD) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synergistic Reversal of Type 1 Diabetes in NOD Mice With Anti-CD3 and Interleukin-1 Blockade: Evidence of Improved Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adoptive transfer of diabetes into immunodeficient NOD-scid/scid mice. Relative contributions of CD4+ and CD8+ T-cells from diabetic versus prediabetic NOD.NON-Thy-1a donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Janus Kinase 3 in Immune Cell Development and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Kinase 3 (JAK3) is a hematopoietic-specific intracellular tyrosine kinase that plays a non-redundant and indispensable role in the development and function of the adaptive and innate immune systems. Its restricted expression profile and critical function in lymphocyte signaling have made it a prominent target for therapeutic intervention in a range of immunological disorders. This technical guide provides an in-depth overview of the core functions of JAK3, focusing on its signaling pathways, its role in the lifecycle of T-cells, B-cells, and Natural Killer (NK) cells, and the profound immunological consequences of its dysfunction. Detailed experimental protocols for studying JAK3 and quantitative data on the effects of its deficiency are presented to serve as a valuable resource for researchers in immunology and drug development.

Introduction to JAK3

JAK3 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily confined to hematopoietic cells, particularly lymphoid and myeloid lineages.[2][3] This restricted expression pattern is central to its specialized role in immunology and its attractiveness as a therapeutic target.[4]

JAK3 is critically involved in signal transduction downstream of a specific subset of cytokine receptors that share a common subunit known as the common gamma chain (γc).[5] This family of γc-containing receptors includes those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[6] The exclusive association of JAK3 with the γc is a cornerstone of its function; this interaction is so critical that genetic defects in either the JAK3 gene or the IL2RG gene (encoding the γc) result in nearly identical clinical phenotypes.[7][8]

The JAK3 Signaling Pathway

The canonical JAK-STAT signaling pathway is the primary mechanism through which JAK3 exerts its effects. The binding of a cytokine to its cognate receptor induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. In the context of γc-family cytokines, this involves JAK1, which associates with the cytokine-specific receptor subunit, and JAK3, which is constitutively bound to the γc chain.[2]

This proximity allows for the trans-phosphorylation and activation of JAK1 and JAK3.[2] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] For the majority of γc cytokines, this leads to the recruitment and phosphorylation of STAT5, although other STATs such as STAT1, STAT3, and STAT6 can also be activated depending on the specific cytokine and cellular context.[10]

Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, survival, and function.[9] The JAK3 signaling pathway is tightly regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) proteins, which can be induced by STATs to inhibit JAK activity.[11]

Role of JAK3 in Immune Cell Development

JAK3 is a master regulator of lymphopoiesis, and its function is essential for the development of multiple immune cell lineages.

T-Cell Development

T-cell development is critically dependent on IL-7 signaling, which is mediated through the IL-7 receptor and the associated JAK1/JAK3 complex.[1] In the absence of functional JAK3, IL-7 signaling is abrogated, leading to a profound block in early T-cell development in the thymus.[5] This results in a severe reduction in the number of thymocytes and peripheral T-cells.[12][13] While some T-cells may develop in JAK3-deficient individuals, they are often functionally impaired.[5]

B-Cell Development and Function

While B-cell numbers are often normal in individuals with JAK3 deficiency, their function is severely compromised.[8] This is a hallmark of the T-B+NK- SCID phenotype.[6] The defect in B-cell function is largely attributed to the lack of T-cell help, as T-cells are crucial for B-cell activation, class-switching, and memory B-cell formation.[6] Additionally, cytokines like IL-4 and IL-21, which act directly on B-cells through JAK3-dependent pathways, are important for B-cell proliferation and differentiation.[14]

Natural Killer (NK) Cell Development

The development and survival of NK cells are highly dependent on IL-15 signaling.[10] As IL-15 also signals through a γc-containing receptor, JAK3 is essential for NK cell development.[6] Consequently, individuals with JAK3 deficiency have a near-complete absence of circulating NK cells.[8][10]

Quantitative Impact of JAK3 Deficiency on Immune Cell Populations

Mutations in the JAK3 gene lead to an autosomal recessive form of Severe Combined Immunodeficiency (SCID), which accounts for approximately 7-14% of all SCID cases.[8][15] The characteristic immunophenotype is T-B+NK-. The following tables summarize the quantitative impact of JAK3 deficiency on lymphocyte subsets and function.

Table 1: Lymphocyte Subsets in JAK3 Deficient SCID

| Cell Type | Marker | Normal Range (cells/mm³) | JAK3 Deficient Range (cells/mm³) | Percentage of Normal | Reference |

| Total Lymphocytes | - | 1,500 - 4,000 | < 2,800 (typically much lower) | < 10-20% | [6] |

| T-Cells | CD3+ | 1,000 - 2,400 | Near absent to severely reduced | < 10% | [6][16] |

| * T-Helper Cells | CD3+CD4+ | 600 - 1,500 | Severely reduced | < 10% | [12] |

| Cytotoxic T-Cells* | CD3+CD8+ | 300 - 900 | Severely reduced | < 10% | [12] |

| B-Cells | CD19+ | 100 - 500 | Normal | ~100% | [6][8] |

| NK Cells | CD16+/CD56+ | 100 - 400 | Near absent | < 5% | [6][16] |

Table 2: Functional Consequences of JAK3 Deficiency

| Functional Assay | Cell Type | JAK3 Deficient Result | Quantitative Impact | Reference |

| Mitogen Proliferation | T-Cells | Severely impaired proliferation | < 10% of control | [6][17] |

| Cytokine Production (IL-2) | T-Cells | Greatly reduced secretion | Significantly lower than control | [1][5] |

| Immunoglobulin Production | B-Cells | Low to absent serum Ig | Markedly reduced levels | [6] |

| NK Cell Cytotoxicity | NK Cells | Absent | Not applicable due to cell absence | [10] |

Experimental Protocols for Studying JAK3

Investigating the role of JAK3 requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Flow Cytometry for Murine Lymphocyte Subset Analysis

This protocol outlines the steps for identifying and quantifying T-cell, B-cell, and NK cell populations in murine splenocytes.

Materials:

-

Spleen from wild-type and JAK3 knockout mice

-

RPMI-1640 medium with 5% FBS

-

Red Blood Cell Lysis Buffer

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (anti-CD16/CD32)

-

Fluorescently conjugated antibodies (e.g., anti-CD3-FITC, anti-B220-PE, anti-NK1.1-APC)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension: Harvest spleens and gently mash through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.

-

Red Blood Cell Lysis: Pellet the cells by centrifugation (300 x g, 5 min, 4°C), resuspend in Red Blood Cell Lysis Buffer, and incubate for 5 minutes at room temperature. Quench the lysis by adding excess RPMI-1640 and pellet the cells again.

-

Cell Counting: Resuspend the cell pellet in FACS buffer and perform a cell count to determine cell concentration.

-

Fc Receptor Blocking: Adjust the cell concentration to 1x10⁷ cells/mL. To 100 µL of cell suspension (1x10⁶ cells), add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies to the cells and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of FACS buffer, pelleting by centrifugation after each wash.

-

Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.

-

Analysis: Gate on lymphocytes based on forward and side scatter, then on single cells. Quantify the percentages of T-cells (CD3+), B-cells (B220+), and NK cells (NK1.1+).[18][19][20]

Western Blot for JAK3 and STAT5 Phosphorylation

This protocol describes the detection of total and phosphorylated JAK3 and STAT5 in response to cytokine stimulation.

Materials:

-

Immune cells (e.g., T-cell line)

-

Cytokine (e.g., IL-2)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies (anti-JAK3, anti-pY-JAK3, anti-STAT5, anti-pY-STAT5)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Stimulation: Starve cells of serum and cytokines for 4-6 hours. Stimulate with the appropriate cytokine (e.g., 100 U/mL IL-2) for 15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add 4x Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pY-STAT5) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To detect total protein, the membrane can be stripped of antibodies and reprobed with an antibody against the total, non-phosphorylated protein (e.g., anti-STAT5).[7][21]

In Vitro Kinase Assay for JAK3 Activity

This assay measures the ability of JAK3 to phosphorylate a substrate peptide, which is useful for screening potential inhibitors.

Materials:

-

Recombinant active JAK3 enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (including radiolabeled [γ-³²P]ATP or using an ADP-Glo™ system)

-

Test compounds (potential inhibitors)

-

Microplate (384-well)

-

Detection system (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add diluted recombinant JAK3 enzyme to each well.

-

Reaction Initiation: Add a mixture of the substrate peptide and ATP to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Reaction Termination and Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto a filter paper. Wash the filter to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[15][22][23]

Conclusion and Future Directions

JAK3's pivotal and specific role in lymphocyte biology has cemented its status as a critical component of the immune system. The profound immunodeficiency resulting from its absence highlights its non-redundant functions in T-cell, B-cell, and NK cell development and function. This restricted expression and essential role have also made it an attractive target for immunosuppressive therapies, leading to the development of JAK inhibitors for autoimmune diseases and organ transplant rejection.

Future research will likely focus on dissecting the finer points of JAK3 signaling, including the identification of novel substrates and interacting partners, and understanding the precise mechanisms of its regulation. For drug development professionals, the ongoing challenge is to design next-generation JAK3 inhibitors with improved selectivity to minimize off-target effects, thereby enhancing their therapeutic index. The continued study of JAK3 will undoubtedly yield further insights into the fundamental principles of immunology and pave the way for novel therapeutic strategies.

References

- 1. T cells from Jak3-deficient mice have intact TCR signaling, but increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Murine JAK3 is preferentially expressed in hematopoietic tissues and lymphocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defects in B lymphocyte maturation and T lymphocyte activation in mice lacking Jak3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immunodeficiencysearch.com [immunodeficiencysearch.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. JAK3-deficient severe combined immunodeficiency: MedlinePlus Genetics [medlineplus.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developmental defects of lymphoid cells in Jak3 kinase-deficient mice [pubmed.ncbi.nlm.nih.gov]

- 14. B-cell differentiation and IL-21 response in IL2RG/JAK3 SCID patients after hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Severe Combined Immunodeficiency (SCID): Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 17. Crucial Role of Jak3 in Negative Selection of Self-reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular Staining and Flow Cytometry to Identify Lymphocyte Subsets within Murine Aorta, Kidney and Lymph Nodes in a Model of Hypertension [jove.com]

- 19. diva-portal.org [diva-portal.org]

- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 23. bpsbioscience.com [bpsbioscience.com]

The Dichotomous Role of Jak3 Inhibition on Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus kinase 3 (Jak3), a tyrosine kinase predominantly expressed in hematopoietic cells, represents a critical node in immune signaling. Its selective inhibition has emerged as a promising therapeutic strategy for a spectrum of autoimmune disorders and malignancies. This technical guide provides an in-depth analysis of the impact of selective Jak3 inhibition, exemplified by the conceptual inhibitor "Jak3-IN-1," on both the innate and adaptive immune systems. We will explore the intricate molecular mechanisms, summarize key quantitative data, detail relevant experimental methodologies, and visualize the complex signaling networks involved. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and immunological consequences of targeting Jak3.

Introduction to Jak3 and the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising Jak1, Jak2, Jak3, and Tyk2, are intracellular, non-receptor tyrosine kinases that are pivotal in transducing signals from cytokine and growth factor receptors to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] This signaling cascade regulates a multitude of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2]

Jak3 holds a unique position within this family due to its restricted expression in hematopoietic cells and its specific association with the common gamma chain (γc), a shared subunit of the receptors for several interleukins (ILs), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] These cytokines are instrumental in the development, proliferation, and function of lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells.[5][6] Upon cytokine binding, Jak3, in conjunction with Jak1, becomes activated, leading to the phosphorylation and activation of downstream STAT proteins, which then translocate to the nucleus to regulate gene expression.[5][7] The critical role of Jak3 in lymphocyte biology is underscored by the fact that loss-of-function mutations in the JAK3 gene result in Severe Combined Immunodeficiency (SCID).[4][6]

Mechanism of Action of this compound

This compound is a conceptual, highly selective, small-molecule inhibitor that targets the ATP-binding site of the Jak3 kinase domain. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and activation of Jak3, thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] This targeted inhibition effectively dampens the signaling cascades initiated by γc-family cytokines, leading to a modulation of immune cell function. The selectivity of this compound for Jak3 over other JAK family members is crucial for minimizing off-target effects, such as those associated with the inhibition of Jak2, which can lead to hematological adverse events.[8]

Impact on Adaptive Immunity

The primary therapeutic rationale for developing Jak3 inhibitors has been to suppress the adaptive immune response, which is central to the pathophysiology of many autoimmune diseases.

T-Cell Function

Jak3 is indispensable for T-lymphocyte development, survival, and function.[4][9] Inhibition of Jak3 signaling profoundly affects T-cell biology:

-

T-Cell Development and Proliferation: Signaling through the IL-7 receptor, which depends on Jak3, is critical for T-cell development in the thymus and the maintenance of peripheral T-cell populations.[4] Furthermore, IL-2 signaling, also mediated by Jak3, is a potent driver of T-cell proliferation.[1] this compound, by blocking these pathways, can significantly reduce T-cell proliferation.

-

T-Helper Cell Differentiation: Jak3 signaling influences the differentiation of naive CD4+ T cells into different effector lineages. For instance, IL-4-mediated signaling via Jak3 is crucial for the differentiation of Th2 cells.[4] While some studies suggest that Jak3 deficiency can also impair Th1 differentiation, the precise impact of selective Jak3 inhibition on the Th1/Th2 balance is an area of active investigation.[4]

-

Regulatory T-Cell (Treg) Function: The function and stability of regulatory T cells, which are critical for maintaining immune tolerance, are also influenced by Jak3-dependent cytokine signaling.

B-Cell and NK Cell Function

Jak3 signaling is also involved in the development and activation of B cells and NK cells.[6] Inhibition of Jak3 can therefore modulate humoral immunity and the cytotoxic activity of NK cells. Blockade of the JAK/STAT pathway has been shown to abolish NK cell expansion and activation.[10]

Impact on Innate Immunity

While the immunosuppressive effects on adaptive immunity are well-established, the impact of Jak3 inhibition on the innate immune system is more complex and, in some contexts, appears to be pro-inflammatory.

Macrophage and Monocyte Function

Studies have shown that Jak3 inhibition can paradoxically enhance Toll-like receptor (TLR)-mediated inflammatory responses in innate immune cells like monocytes and macrophages.[11][12] Specifically, inhibition of Jak3 can lead to:

-

Increased Pro-inflammatory Cytokine Production: Pharmacological inhibition of Jak3 has been observed to increase the production of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6 in response to TLR ligands like lipopolysaccharide (LPS).[12]

-

Decreased Anti-inflammatory Cytokine Production: Concurrently, Jak3 inhibition can suppress the production of the anti-inflammatory cytokine IL-10.[11][12]